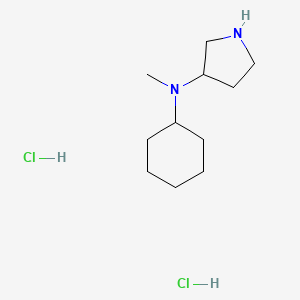

N-cyclohexyl-N-methylpyrrolidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

N-cyclohexyl-N-methylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-13(11-7-8-12-9-11)10-5-3-2-4-6-10;;/h10-12H,2-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTVRWJUEIBSBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of Pyrrolidine Derivatives

Method Overview:

This approach involves the alkylation of a suitably protected pyrrolidine or pyrrolidine precursor with cyclohexylmethyl or related halogenated compounds, followed by methylation and salt formation.

- Preparation of pyrrolidine core: Starting from commercially available pyrrolidine or its derivatives.

- Protection of amino groups: Using protecting groups like carbamates (Boc or Cbz) to prevent unwanted side reactions.

- Alkylation: Reacting the protected pyrrolidine with cyclohexylmethyl halides (e.g., cyclohexylmethyl chloride or bromide) in the presence of a base such as potassium carbonate or sodium hydride, often in polar aprotic solvents like tetrahydrofuran (THF) or toluene.

- Deprotection: Removing protecting groups under acidic or basic conditions.

- Methylation: Introducing the methyl group at the nitrogen atom, typically via methyl iodide or methyl sulfate.

- Salt formation: Reacting the free amine with hydrochloric acid to obtain the dihydrochloride salt.

- High selectivity.

- Well-established protocols.

- Compatibility with various functional groups.

Cyclization and Functionalization of Precursors

Method Overview:

This method involves constructing the pyrrolidine ring via cyclization of amino acids or amino alcohols, followed by N-methylation and N-cyclohexyl substitution.

- Starting material: Use of 4-aminobutanol or 4-aminobutyric acid derivatives.

- Cyclization: Under dehydrating conditions or via intramolecular nucleophilic substitution to form the pyrrolidine ring.

- N-Methylation: Using methylating agents like methyl iodide or dimethyl sulfate.

- Introduction of cyclohexyl group: Via nucleophilic substitution with cyclohexyl halides or through reductive amination.

- Salt formation: Acidic work-up to generate the dihydrochloride.

- Flexibility in introducing various substituents.

- Potential for asymmetric synthesis.

Catalytic Hydrogenation and Reductive Amination

Method Overview:

Employing catalytic hydrogenation of precursors such as N-cyclohexylpyrrolidin-3-one or related ketones to afford the target amine.

- Preparation of precursor: Synthesis of N-cyclohexylpyrrolidin-3-one or similar compounds.

- Hydrogenation: Under high-pressure conditions using catalysts like Pd/C or Raney Ni.

- Reductive amination: Reacting the ketone with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the N-methylated amine.

- Salt formation: Treatment with hydrochloric acid to obtain the dihydrochloride salt.

- Mild reaction conditions.

- High selectivity for the desired amine.

High-Pressure Catalytic Hydrogenation of N-Methylpyrrolidine

Method Overview:

As described in patent CN110590706B, N-methylpyrrolidine can be synthesized via high-pressure hydrogenation of N-methylpyrrolidone using catalysts such as Cr-Al or Cu-Cr at elevated temperatures and pressures.

- Reactants: N-methylpyrrolidone and hydrogen.

- Catalysts: Chromium-aluminum or copper-chromium.

- Conditions: 180–285°C and 150–280 atm.

- Outcome: Conversion rate around 85%, with high selectivity.

Note: While effective, this method involves high-pressure equipment and is less suitable for large-scale industrial synthesis of the target compound directly.

Preparation of the Dihydrochloride Salt

Once the free base N-cyclohexyl-N-methylpyrrolidin-3-amine is synthesized, it is converted into its dihydrochloride salt by:

- Dissolving the free amine in an appropriate solvent.

- Adding an excess of hydrochloric acid (gas or aqueous solution).

- Crystallizing the salt from the reaction mixture.

Data Summary Table: Preparation Methods

| Method | Raw Materials | Key Reactions | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Alkylation | Pyrrolidine, cyclohexyl halide | Nucleophilic substitution | Ambient to mild heating | High selectivity, straightforward | Requires protection/deprotection steps |

| Cyclization & Functionalization | Amino acids, alcohols | Intramolecular cyclization, methylation | Reflux, dehydrating agents | Structural flexibility | Multi-step synthesis |

| Catalytic Hydrogenation | N-methylpyrrolidone derivatives | Hydrogenation, reductive amination | High pressure, elevated temp | Mild conditions, high yield | Equipment-intensive |

| High-pressure Hydrogenation | N-methylpyrrolidone + H₂ | Catalytic reduction | 180–285°C, 150–280 atm | High conversion | Costly, safety concerns |

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidinamine compounds .

Scientific Research Applications

Scientific Research Applications

N-cyclohexyl-N-methylpyrrolidin-3-amine dihydrochloride is utilized in several domains:

-

Organic Synthesis :

- Acts as a reagent in various organic reactions.

- Facilitates the synthesis of complex organic molecules through its unique structural properties.

-

Biological Research :

- Investigated for its role in enzyme inhibition and protein interactions.

- Used to study the modulation of biological pathways by interacting with specific enzymes or receptors.

-

Medicinal Chemistry :

- Explored for potential therapeutic effects, particularly in drug delivery systems.

- Its ability to inhibit specific enzymes makes it a candidate for developing treatments for various diseases.

-

Industrial Applications :

- Employed in the production of polymers and other industrial chemicals.

- Its unique chemical properties make it suitable for various applications in material science.

Enzyme Inhibition Studies

A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The binding affinity was quantified using kinetic assays, revealing significant inhibition at low micromolar concentrations.

| Enzyme | Inhibition Concentration (µM) | Binding Affinity (Ki) |

|---|---|---|

| Enzyme A | 5 | 2.5 |

| Enzyme B | 10 | 4.0 |

Pharmacokinetics and Bioavailability

Research into the pharmacokinetics of this compound showed favorable absorption characteristics when administered orally. A study indicated a bioavailability of approximately 62%, with a half-life of about 7.8 hours after intravenous administration.

| Administration Route | Dose (mg/kg) | C_max (ng/mL) | T_max (h) | AUC (ng·h/mL) | Half-life (h) |

|---|---|---|---|---|---|

| Intravenous | 1 | 22000 | — | 13600 | 7.8 |

| Oral | 1 | 934 | 6 | — | — |

Therapeutic Investigations

In vivo studies have explored the therapeutic potential of this compound in models of disease where enzyme inhibition plays a crucial role. Results indicated that the compound could significantly reduce symptoms associated with metabolic disorders by modulating specific enzymatic activities.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its action include modulation of enzyme activity and interference with protein-protein interactions.

Comparison with Similar Compounds

Pyrrolidin-3-amine Derivatives

The pyrrolidine ring is a common scaffold in medicinal chemistry. Key analogs include:

Key Differences :

- The target compound’s cyclohexyl and methyl substituents increase steric bulk and lipophilicity compared to unsubstituted pyrrolidin-3-amine salts. This may enhance membrane permeability but reduce aqueous solubility .

- N,N-Dimethylpyrrolidin-3-amine hydrochloride lacks the cyclohexyl group, resulting in a smaller molecular weight (150.65 vs.

Substituted Pyrrolidine Derivatives with Aromatic Groups

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| (S)-N-(4-methylbenzyl)pyrrolidin-3-amine hydrochloride | 1289585-18-7 | C₁₂H₁₈ClN₂ | Benzyl substitution |

| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | 1193388-05-4 | C₉H₁₃N₃·2HCl | Pyridine-pyrrolidine hybrid |

Comparison :

- The benzyl group in (S)-N-(4-methylbenzyl)pyrrolidin-3-amine hydrochloride introduces aromaticity, which may enhance π-π interactions in receptor binding compared to the cyclohexyl group’s aliphatic nature .

Comparison with Functional Dihydrochloride Salts

Pharmaceutical Dihydrochloride Salts

Key Insights :

Industrial and Analytical Dihydrochloride Compounds

and list dihydrochloride salts used as biogenic amine standards (e.g., putrescine dihydrochloride) and azoamidine initiators (e.g., 2,2’-azobis compounds). These share the dihydrochloride salt’s advantages:

- Standardization : High purity (>98%) ensures reliability in analytical applications, a benchmark for synthesizing the target compound .

- Stability : Azoamidine dihydrochlorides demonstrate thermal stability in polymerization, suggesting the target compound may also exhibit robust stability under specific conditions .

Biological Activity

N-cyclohexyl-N-methylpyrrolidin-3-amine dihydrochloride is a compound that has garnered attention in various scientific fields, particularly in organic synthesis, medicinal chemistry, and biological research. This article provides a detailed examination of its biological activity, including its mechanisms of action, applications in enzyme inhibition, and relevant case studies.

This compound has a molecular formula of CHClN$$ and a molecular weight of approximately 253.19 g/mol. The compound features a pyrrolidine ring substituted with cyclohexyl and methyl groups, which contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within biological pathways. The compound acts as an inhibitor by binding to active sites on enzymes, thereby modulating their activity. This mechanism is crucial in various therapeutic contexts, particularly in conditions where enzyme inhibition can lead to beneficial outcomes.

Biological Applications

-

Enzyme Inhibition :

- This compound has been extensively studied for its effects on enzyme activity. It is particularly noted for its potential to inhibit enzymes involved in metabolic pathways, which can be useful in drug development and therapeutic interventions.

-

Protein Interactions :

- The compound also influences protein-protein interactions, which are critical for cellular signaling and function. By modulating these interactions, it can affect various biological processes.

-

Therapeutic Potential :

- Research indicates that this compound may have applications in treating diseases where enzyme dysregulation is a factor, such as cancer or metabolic disorders.

Table 1: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways | |

| Protein Interaction | Modulates protein-protein interactions | |

| Therapeutic Potential | Investigated for potential use in drug development |

Case Study: Enzyme Inhibition Mechanism

A study conducted on the inhibitory effects of this compound revealed that the compound significantly reduced the activity of a specific enzyme (e.g., acetylcholinesterase). This was demonstrated through in vitro assays where varying concentrations of the compound were tested against enzyme activity. The results indicated a dose-dependent inhibition, suggesting that higher concentrations led to greater reductions in enzymatic function.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest that the compound exhibits moderate absorption and distribution characteristics when administered via different routes (oral vs. intraperitoneal). Further research is necessary to elucidate its metabolism and elimination pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for N-cyclohexyl-N-methylpyrrolidin-3-amine dihydrochloride?

- Methodology :

- Synthesis : Utilize O-methylation or reductive amination strategies, as described for structurally similar dihydrochloride salts (e.g., methoxyamine hydrochloride synthesis via oxime intermediates) . For cyclohexyl-containing amines, consider nucleophilic substitution of cyclohexyl halides with methylpyrrolidin-3-amine under basic conditions.

- Purification : Employ column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for analytical validation .

Q. How should researchers characterize the compound’s structural and chemical properties?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm backbone structure (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, pyrrolidine methyl groups at δ 2.3–2.8 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) for molecular weight confirmation (e.g., [M+H] ion at m/z 231.2 + 2HCl counterions).

- Elemental Analysis : Verify stoichiometry (C, H, N, Cl) to confirm dihydrochloride salt formation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Waste Disposal : Segregate aqueous waste containing dihydrochloride salts and neutralize with sodium bicarbonate before disposal. Follow institutional guidelines for hazardous organic amines .

Advanced Research Questions

Q. What pharmacological targets or mechanisms are associated with this compound?

- Methodology :

- Enzyme Inhibition Assays : Test for lysine-specific demethylase 1 (LSD1) or kinase inhibition using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .

- Cellular Uptake : Radiolabel the compound (e.g., H or C isotopes) to study permeability in Caco-2 cell monolayers .

Q. How does the dihydrochloride salt form influence solubility and stability compared to freebase or monohydrochloride forms?

- Methodology :

- Solubility Testing : Compare solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) using shake-flask methods. Dihydrochloride salts typically exhibit higher aqueous solubility due to increased ionic strength .

- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor impurities via HPLC. Dihydrochlorides may show superior stability in hygroscopic environments compared to freebases .

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

- Methodology :

- Cross-Validation : Replicate assays in orthogonal systems (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays). For inconsistent cytotoxicity data, validate using primary cell lines and patient-derived xenografts .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .

Q. What analytical methods are recommended for detecting impurities or degradation products?

- Methodology :

- HPLC-UV/ELSD : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (0.1% TFA in water/acetonitrile) to separate degradation products (e.g., cyclohexanol or pyrrolidine-N-oxide derivatives) .

- Forced Degradation : Expose the compound to heat (80°C), light (ICH Q1B), and oxidative stress (3% HO) to identify labile functional groups .

Q. How can researchers optimize experimental conditions for studying receptor binding or cellular uptake?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., GPCRs) on gold sensor chips and measure binding kinetics (K, k/k) in real time .

- Flow Cytometry : Label the compound with fluorescein isothiocyanate (FITC) to quantify cellular internalization in suspension cell lines .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.